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Compound of Interest

Compound Name: N-Methyl-dosimertinib-d5

Cat. No.: B12396201

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Methyl-dosimertinib-d5, a deuterated
analog of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor
(TKI), Dosimertinib. This document covers its chemical properties, mechanism of action,
relevant signaling pathways, and detailed experimental protocols for its evaluation.

Core Compound Information

N-Methyl-dosimertinib-d5, also known as Dosimertinib-d5, is a precision-engineered
molecule designed for enhanced metabolic stability. The strategic incorporation of five
deuterium atoms aims to reduce the formation of toxic metabolites compared to its non-
deuterated counterpart, osimertinib, a standard-of-care therapy for non-small cell lung cancer
(NSCLC) with EGFR mutations.

Data Presentation: Chemical and Physical Properties
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Property Value Source

N-Methyl-dosimertinib-d5 /
Compound Name ] o PubChem
Dosimertinib-d5 mesylate

2719690-98-7 (N-Methyl-
CAS Number dosimertinib-d5) 2403760-72-3  Huayuanchem[1], PubChem][2]

(Dosimertinib-d5 mesylate)

Molecular Formula C20H37N70s5S (mesylate salt) PubChem|[2]

Molecular Weight 600.7 g/mol (mesylate salt) PubChem[2]

Mechanism of Action and Signaling Pathway

Dosimertinib is a highly selective, irreversible inhibitor of EGFR. It targets both the sensitizing
EGFR mutations (such as exon 19 deletions and the L858R mutation) and the T790M
resistance mutation, which is a common mechanism of acquired resistance to first- and
second-generation EGFR TKIs.[3][4]

The mechanism of action involves the formation of a covalent bond between the acrylamide
moiety of dosimertinib and the cysteine-797 residue in the ATP-binding pocket of the EGFR
kinase domain.[4] This irreversible binding blocks the autophosphorylation of EGFR, thereby
inhibiting the activation of downstream pro-survival signaling pathways.[4] The primary
signaling cascades affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the
PI3K/Akt/mTOR pathway, both of which are critical for tumor cell proliferation, growth, and
survival.[5][6][7]

Visualization: EGFR Signaling Pathway and Inhibition by
Dosimertinib
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Caption: EGFR signaling and the inhibitory action of N-Methyl-dosimertinib-d5.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
activity of N-Methyl-dosimertinib-d5.

In Vitro Cell Viability Assay (ICso Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (ICso) using
a cell-based assay like the MTS or CCK-8 assay.[8]
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Materials:

NSCLC cell lines (e.g., H1975 for T790M mutation)

o Complete culture medium (e.g., RPMI-1640 with 10% FBS)

e N-Methyl-dosimertinib-d5 stock solution (in DMSO)

o 96-well cell culture plates

e MTS or CCK-8 reagent

o Plate reader

Procedure:

e Cell Seeding:

o Harvest and count cells.

o Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 pL of
medium.

o Incubate for 24 hours (37°C, 5% CO3) to allow for cell attachment.[8]

e Compound Treatment:

o Prepare serial dilutions of N-Methyl-dosimertinib-d5 in complete culture medium. A
typical concentration range would be 0.1 nM to 10 pM.

o Include a vehicle control (DMSO) at the same final concentration as the highest drug
concentration (typically < 0.5%).[8]

o Remove the medium from the wells and add 100 pL of the drug solutions.

o Incubate for 72 hours.[8]

 Viability Measurement:
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o Add the cell viability reagent (e.g., 20 pL of MTS reagent) to each well.
o Incubate for 1-4 hours at 37°C.[8]

o Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a
plate reader.[8]

o Data Analysis:

o Normalize the data by expressing the absorbance of treated wells as a percentage of the
vehicle control.

o Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

o Fit the data to a sigmoidal dose-response curve to calculate the ICso value.[8]

Visualization: ICso Determination Workflow
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Caption: A generalized workflow for ICso value determination.

Western Blot Analysis for EGFR Phosphorylation

This protocol is for assessing the inhibition of EGFR phosphorylation (p-EGFR) in response to
N-Methyl-dosimertinib-d5 treatment.[9][10]

Materials:
e NSCLC cells (e.g., A431 or H1975)

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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e Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-B-actin (loading
control)

e HRP-conjugated secondary antibody
o SDS-PAGE equipment and reagents
e PVDF or nitrocellulose membrane
o ECL substrate and imaging system
Procedure:
e Cell Culture and Treatment:
o Grow cells to 70-80% confluency.
o Serum-starve cells for 12-24 hours.[9]

o Pre-treat cells with various concentrations of N-Methyl-dosimertinib-d5 (and a vehicle
control) for 2 hours.[9]

o Stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR
phosphorylation.[9]

¢ Protein Extraction:

Wash cells with ice-cold PBS.

o

[¢]

Lyse cells on ice with lysis buffer.[10]

o

Centrifuge to pellet cell debris and collect the supernatant.

[e]

Determine protein concentration using a BCA or Bradford assay.[10]
o SDS-PAGE and Transfer:

o Load equal amounts of protein (20-30 pg) per lane onto an SDS-polyacrylamide gel.[9]
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o Perform electrophoresis to separate proteins.

o Transfer proteins to a PVDF membrane.[9]

e Immunoblotting:
o Block the membrane with 5% BSA in TBST for 1 hour.[9]
o Incubate with the primary anti-p-EGFR antibody overnight at 4°C.[9]

o Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room
temperature.[9]

o Detect the signal using an ECL substrate and an imaging system.[10]
e Stripping and Re-probing:

o Strip the membrane and re-probe with anti-total EGFR and then a loading control antibody
(e.g., B-actin) to ensure equal protein loading.[10]

In Vivo Xenograft Mouse Model

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of
N-Methyl-dosimertinib-d5 in vivo.[11][12]

Materials:

Immunodeficient mice (e.g., athymic nude or NSG mice, 6-8 weeks old)[11]

NSCLC cells (e.g., H1975)

N-Methyl-dosimertinib-d5 formulation for oral gavage

Vehicle control solution

Digital calipers

Procedure:
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e Tumor Implantation:

o Subcutaneously inject 5-10 million cells in 100-200 pL of PBS/Matrigel into the flank of
each mouse.[11]

o Monitor mice for tumor formation.
e Treatment:

o When tumors reach a palpable size (e.g., 100-150 mm3), randomize mice into treatment
and control groups.

o Administer N-Methyl-dosimertinib-d5 (e.g., 1-10 mg/kg) or vehicle control daily via oral
gavage.[13]

e Monitoring and Endpoints:

o Measure tumor volume 2-3 times per week using calipers. Calculate volume using the
formula: (Length x Width?)/2.[11]

o Monitor animal body weight and overall health as indicators of toxicity.

o The study concludes when tumors in the control group reach a predetermined size or after
a set duration.

o Data Analysis:
o Plot the mean tumor volume over time for each group.

o Calculate the tumor growth inhibition (TGI) for the treatment group relative to the vehicle
control.

Synthesis Overview

The synthesis of N-Methyl-dosimertinib-d5 follows a similar pathway to that of osimertinib, a
multi-step process involving the construction of the key pyrimidine-indole core structure. The
critical difference is the strategic introduction of deuterium atoms. This is typically achieved by
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using deuterated starting materials, such as methyl-d3 iodide for the N-methylation of the
indole ring and a deuterated acryloyl chloride for the final acylation step.[14][15][16][17]

Conclusion

N-Methyl-dosimertinib-d5 represents a refined therapeutic agent with the potential for an
improved safety profile due to its deuteration. The information and protocols provided in this
guide offer a comprehensive resource for researchers in the field of oncology and drug
development to further investigate its efficacy and clinical potential in treating EGFR-mutated
NSCLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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